molecular formula C23H18FN3O7 B11549244 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate

2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11549244
M. Wt: 467.4 g/mol
InChI Key: GJOSXVHJHWTTNF-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of methoxy, nitrophenoxy, acetamido, imino, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:

    Formation of the 2-nitrophenoxyacetamide intermediate: This can be achieved by reacting 2-nitrophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Condensation with 2-methoxy-4-formylphenyl 3-fluorobenzoate: The intermediate is then condensed with 2-methoxy-4-formylphenyl 3-fluorobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy and nitrophenoxy groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzoate group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.

Mechanism of Action

The mechanism by which 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate exerts its effects depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or activating their activity.

    Materials Science: The compound’s electronic properties may be exploited in the development of new materials with specific conductive or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl acetate
  • 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)propionamido]imino}methyl]phenyl benzoate

Uniqueness

2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to the presence of the fluorobenzoate group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics.

Properties

Molecular Formula

C23H18FN3O7

Molecular Weight

467.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H18FN3O7/c1-32-21-11-15(9-10-20(21)34-23(29)16-5-4-6-17(24)12-16)13-25-26-22(28)14-33-19-8-3-2-7-18(19)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+

InChI Key

GJOSXVHJHWTTNF-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.